7-Chloro-3-isopropyl-2-methylquinolin-4-amine
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Overview
Description
Preparation Methods
The synthesis of 7-Chloro-3-isopropyl-2-methylquinolin-4-amine can be achieved through various synthetic routes. One common method involves the Friedländer synthesis , which typically uses aniline derivatives and ketones under acidic conditions . Another approach is the Skraup synthesis , which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . Industrial production methods often employ transition metal-catalyzed reactions or green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
7-Chloro-3-isopropyl-2-methylquinolin-4-amine undergoes several types of chemical reactions:
The major products formed from these reactions include quinoline N-oxides , amine derivatives , and halogenated quinolines .
Scientific Research Applications
7-Chloro-3-isopropyl-2-methylquinolin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-3-isopropyl-2-methylquinolin-4-amine involves its interaction with specific molecular targets. It can bind to DNA and RNA , interfering with their replication and transcription processes . Additionally, it may inhibit certain enzymes, leading to disrupted cellular functions and eventual cell death .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-3-isopropyl-2-methylquinolin-4-amine include:
- 7-Chloro-2-methylquinolin-4-amine
- 3-Isopropyl-2-methylquinolin-4-amine
- 7-Chloro-3-isopropylquinolin-4-amine
Compared to these compounds, this compound exhibits unique properties due to the presence of both chlorine and isopropyl groups, which enhance its reactivity and potential biological activities .
Properties
Molecular Formula |
C13H15ClN2 |
---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
7-chloro-2-methyl-3-propan-2-ylquinolin-4-amine |
InChI |
InChI=1S/C13H15ClN2/c1-7(2)12-8(3)16-11-6-9(14)4-5-10(11)13(12)15/h4-7H,1-3H3,(H2,15,16) |
InChI Key |
ZCPVNRLIGZVASN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=CC(=CC2=N1)Cl)N)C(C)C |
Origin of Product |
United States |
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